- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163
Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)
2-(4-Methoxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Methoxyphenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-a-methyl-
- KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 2-(4-Methoxyphenyl)propionic Acid
- 2-(4-methoxyphenyl)-propionic acid
- Propanoic acid, 2-(4-methoxyphenyl)
- p-methoxyphenylpropionic acid
- NSC85712
- p-Methoxyphenylpropionsaure
- 4-methoxyphenylpropionic acid
- 2-(p-Methoxyphenyl)propionic acid
- 2-(4-Methoxy-phenyl)-propionic acid
- 2-(4'-methoxyphenyl)-propionic acid
- alpha-methyl-p-methoxyphenylacetic
- 4-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
- (±)-2-(4-Methoxyphenyl)propionic acid
- NSC 85712
- p-Methoxyhydratropic acid
- α-(4-Methoxyphenyl)propionic acid
- α-Methyl-p-methoxyphenylacetic acid
- α-Methylhomoanisic acid
- SCHEMBL350067
- 2-(4-Methoxyphenyl)propanoicacid
- A859492
- Z792377298
- CHEMBL370087
- alpha-(4'-methoxyphenyl)-propionic acid
- 942-54-1
- BB 0258341
- BS-13849
- MFCD00969551
- SY107941
- alpha-methyl-p-methoxyphenylacetic acid
- AKOS008146334
- CS-W007059
- EN300-72276
- NSC-85712
- DTXSID70292819
- DB-260052
- DTXCID50243960
- P-MEO-B-PHENYLPROPIONIC ACID
-
- MDL: MFCD00969551
- Inchi: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
- InChI Key: KBDLTYNZHQRMQC-UHFFFAOYSA-N
- SMILES: O=C(C(C)C1C=CC(OC)=CC=1)O
Computed Properties
- Exact Mass: 180.079
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 1.9
Experimental Properties
- Density: 1.139
- Boiling Point: 309.4°C at 760 mmHg
- Flash Point: 121.5°C
- Refractive Index: 1.527
2-(4-Methoxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | ≥95% | 1g |
¥2,030.40 | 2022-01-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09706-5g |
2-(4-METHOXYPHENYL)PROPANOIC ACID |
942-54-1 | 95% | 5g |
$1065 | 2023-09-07 | |
| TRC | M228315-100mg |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | M228315-500mg |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 500mg |
$873.00 | 2023-05-18 | ||
| TRC | M228315-1g |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 1g |
$ 1200.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-250mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 250mg |
¥1126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 1g |
¥2776.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 100mg |
¥706.0 | 2021-09-08 | ||
| Chemenu | CM126442-1g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 1g |
$229 | 2024-07-19 | |
| Chemenu | CM126442-5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1147 | 2024-07-19 |
2-(4-Methoxyphenyl)propanoic acid Production Method
Production Method 1
Production Method 2
- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation, Journal of the Chemical Society, 1986, (8), 1515-22
Production Method 3
- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Development of a novel electrochemical carboxylation system using a microreactor, RSC Advances, 2015, 5(119), 98721-98723
Production Method 7
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8
Production Method 8
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
Production Method 9
- Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl Halides, Organic Letters, 2019, 21(24), 10033-10037
Production Method 10
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397
Production Method 11
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids, Journal of the Korean Chemical Society, 2014, 58(6), 569-574
Production Method 13
- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells, International Journal of Molecular Medicine, 2013, 31(3), 726-730
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428
Production Method 15
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6
Production Method 16
1.2 16 h, 600 psi, 80 °C
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236
Production Method 17
- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones, Tetrahedron Letters, 1982, 23(13), 1385-6
Production Method 18
Production Method 19
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2, Organic Letters, 2016, 18(9), 2050-2053
Production Method 20
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427
2-(4-Methoxyphenyl)propanoic acid Raw materials
- 4-Methoxyphenylacetic acid
- Methyl 4-Hydroxy-α-methylbenzeneacetate
- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate
- ethyl 2-(4-methoxyphenyl)propanoate
- p-Methoxystyrene
- 4-Methoxy-1-ethylbenzene
- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester
- 1-(1-chloroethyl)-4-methoxybenzene
- S-Methyl 4-methoxy-α-methylbenzeneethanethioate
- 1-(4-methoxyphenyl)ethan-1-one
- Benzeneacetic acid, 4-methoxy-α-methylene-
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
2-(4-Methoxyphenyl)propanoic acid Preparation Products
2-(4-Methoxyphenyl)propanoic acid Suppliers
2-(4-Methoxyphenyl)propanoic acid Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-(4-Methoxyphenyl)propanoic acid
Recent Advances in the Study of 2-(4-Methoxyphenyl)propanoic acid (CAS: 942-54-1): A Comprehensive Research Brief
2-(4-Methoxyphenyl)propanoic acid (CAS: 942-54-1), a derivative of propanoic acid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on this compound, providing a detailed overview of its current applications and future prospects.
One of the most notable advancements in the study of 2-(4-Methoxyphenyl)propanoic acid is its role as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized in vitro and in vivo models to validate its efficacy, revealing a significant reduction in pro-inflammatory cytokines. These findings suggest that 2-(4-Methoxyphenyl)propanoic acid could serve as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
In addition to its anti-inflammatory properties, recent research has highlighted the compound's potential in oncology. A preprint article from BioRxiv (2024) reported that 2-(4-Methoxyphenyl)propanoic acid induces apoptosis in certain cancer cell lines by modulating the PI3K/AKT signaling pathway. The study employed high-throughput screening and molecular docking simulations to identify the compound's binding affinity for key oncogenic targets. These results underscore its potential as a chemotherapeutic agent, though further preclinical studies are warranted to assess its efficacy and toxicity in more complex models.
The synthetic accessibility of 2-(4-Methoxyphenyl)propanoic acid has also been a focal point of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, cost-effective synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces the environmental impact compared to traditional synthetic approaches. Such advancements are critical for scaling up production and facilitating future clinical trials.
Despite these promising developments, challenges remain in the clinical translation of 2-(4-Methoxyphenyl)propanoic acid. Pharmacokinetic studies indicate that the compound has limited bioavailability, necessitating the development of prodrug formulations or delivery systems to enhance its therapeutic efficacy. Ongoing research is exploring nano-carrier systems and co-administration with absorption enhancers to address this issue.
In conclusion, 2-(4-Methoxyphenyl)propanoic acid (CAS: 942-54-1) represents a versatile molecule with significant potential in anti-inflammatory and anticancer therapies. Recent studies have elucidated its mechanisms of action, optimized its synthesis, and identified avenues for improving its bioavailability. As research progresses, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals.
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